![molecular formula C9H18ClN B2716956 6-Azaspiro[3.6]decane hydrochloride CAS No. 2138535-24-5](/img/structure/B2716956.png)
6-Azaspiro[3.6]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Azaspiro[3.6]decane hydrochloride” is a cyclic amine that belongs to the spirocyclic class of compounds. It has a molecular weight of 175.7 .
Synthesis Analysis
The asymmetric synthesis strategies of compounds bearing a 6-azaspiro[4.5]decane skeleton, such as halichlorine and pinnaic acid, have been a research focus in recent years . Many groups have reported their outstanding synthesis methods, especially the asymmetric synthesis strategies .
Molecular Structure Analysis
The InChI code for “6-Azaspiro[3.6]decane hydrochloride” is 1S/C9H17N.ClH/c1-3-9(4-1)5-2-7-10-8-6-9;/h10H,1-8H2;1H
.
Chemical Reactions Analysis
The constructions of 6-azaspiro[4.5]decane framework are the key steps of these asymmetric synthesis methods .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Approaches and Core Structure Elucidation
Efficient Synthesis Techniques
Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, pivotal for synthesizing the core structure of halichlorine and pinnaic acids. Their approach utilized an intramolecular ene reaction of acylnitroso compounds, achieving high stereoselectivity in the spirocyclic ene product, which was further ethynylated to mimic the natural products' azaspirodecane core (Matsumura, Aoyagi, & Kibayashi, 2003).
Structural Diversity and Synthesis Challenges
Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These spirocyclic structures, found in both natural and synthetic products with significant biological activities, present unique challenges and opportunities for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Biological Activity and Therapeutic Potential
Anticancer Applications
Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and explored their anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116. These compounds exhibited moderate to high inhibition activities, showcasing the therapeutic potential of azaspirocyclic compounds in cancer treatment (Flefel et al., 2017).
Mechanism of Action
Future Directions
The unique structure and potentially valuable biological activity of compounds bearing a 6-azaspiro[4.5]decane skeleton have prompted strong synthetic interest . In recent years, lots of new asymmetric synthesis strategies of related compounds have been reported , indicating ongoing research in this area.
properties
IUPAC Name |
6-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSDSSXTHQKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.